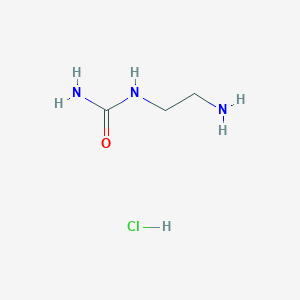

(2-Aminoethyl)urea hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O.ClH/c4-1-2-6-3(5)7;/h1-2,4H2,(H3,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAFPTWQUBAULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590441 | |

| Record name | N-(2-Aminoethyl)urea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858001-69-1 | |

| Record name | N-(2-Aminoethyl)urea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 858001-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Aminoethyl)urea Hydrochloride for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Urea Derivative

In the landscape of modern medicinal chemistry, the urea functional group stands as a cornerstone pharmacophore, celebrated for its remarkable ability to form stable hydrogen bond networks with biological targets.[1] This key interaction capability has cemented the role of urea derivatives in a wide array of clinically approved therapies, from anticancer agents to antivirals and beyond.[1] This guide focuses on a specific, yet promising, member of this family: (2-Aminoethyl)urea hydrochloride (CAS 858001-69-1). While this compound is primarily recognized as a valuable research chemical and building block, its structural motifs hint at a deeper potential within drug discovery and chemical biology.[2][3] This document aims to provide a comprehensive technical overview, synthesizing foundational chemical principles with practical, field-proven insights to empower researchers in unlocking the full therapeutic and investigative capacity of this intriguing molecule.

Section 1: Physicochemical Properties and Structural Elucidation

This compound presents as a white to off-white crystalline solid.[2] The hydrochloride salt form confers aqueous solubility, a crucial attribute for its application in biological assays and as a reagent in aqueous reaction media.[2]

| Property | Value | Source |

| CAS Number | 858001-69-1 | [4] |

| Molecular Formula | C₃H₁₀ClN₃O | [4] |

| Molecular Weight | 139.58 g/mol | [4] |

| Melting Point | 141-143 °C | [5] |

| Boiling Point | 255.7 °C at 760 mmHg | [5] |

| Flash Point | 108.4 °C | [5] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In proteomics research, urea is a widely used denaturant; however, it's important to be aware of the potential for in-source carbamylation, where the urea can modify amine groups on the analyte.[6]

Section 2: Synthesis and Purification

The synthesis of unsymmetrical ureas is a well-established field in organic chemistry.[1] For this compound, a plausible and efficient synthetic route can be designed based on the reaction of a protected ethylenediamine derivative with a suitable carbonyl source, followed by deprotection.

Proposed Synthetic Workflow

This proposed synthesis employs a Boc-protected ethylenediamine to ensure regioselectivity.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 858001-69-1: 1-(2-aminoethyl)urea hydrochloride [cymitquimica.com]

- 3. This compound | De-code [de-code.co.in]

- 4. scbt.com [scbt.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-Aminoethyl)urea Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Aminoethyl)urea hydrochloride, a versatile building block in medicinal chemistry and drug discovery. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's structure, synthesis, and applications, offering field-proven insights and detailed experimental considerations.

Core Concepts: Structure and Physicochemical Properties

This compound is a small organic molecule featuring a primary amine, a urea functional group, and a hydrochloride salt. This unique combination of functionalities imparts specific chemical properties that make it a valuable synthon in the design of more complex bioactive molecules.

The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group) in the urea moiety allows for the formation of strong and directional interactions with biological targets.[1] The primary amino group provides a key nucleophilic center for further chemical modifications, enabling its incorporation into a wide range of molecular scaffolds. The hydrochloride salt form enhances the compound's solubility in aqueous media and improves its stability for storage.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 858001-69-1 | [3][4] |

| Molecular Formula | C₃H₁₀ClN₃O | [5] |

| Molecular Weight | 139.58 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 141-143 °C | [6] |

| Solubility | Soluble in water | [3] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be reliably achieved through a two-step process adapted from established methodologies for urea formation.[7][8] The first step involves the reaction of ethylenediamine with urea to form N-(2-aminoethyl)urea, followed by conversion to its hydrochloride salt.

Diagram 2: Synthetic Pathway to this compound

Caption: Synthetic route from ethylenediamine and urea.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of urea synthesis from amines and can be adapted for laboratory-scale preparation.[7]

Step 1: Synthesis of N-(2-Aminoethyl)urea

-

Reaction Setup: In a high-pressure reaction vessel equipped with a mechanical stirrer and a temperature controller, combine ethylenediamine and urea. A mole ratio of approximately 3:1 of ethylenediamine to urea is recommended to favor the monosubstituted product.[9]

-

Reaction Conditions: Seal the vessel and heat the mixture with continuous stirring to a temperature of approximately 285°C.[7] The reaction proceeds with the evolution of ammonia. Maintain this temperature for a period of 2-4 hours.[7]

-

Work-up: After cooling the reaction mixture to room temperature, the excess ethylenediamine can be removed by vacuum distillation. The crude N-(2-aminoethyl)urea is then obtained as a residue.

Step 2: Purification of N-(2-Aminoethyl)urea

-

Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[10] Dissolve the crude material in a minimal amount of hot solvent and allow it to cool slowly to induce crystallization.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 3: Formation of this compound

-

Salt Formation: Dissolve the purified N-(2-aminoethyl)urea in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2N HCl in ether) dropwise.[2] The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash with the anhydrous solvent to remove any unreacted starting material, and dry thoroughly under vacuum to yield this compound.

Analytical Characterization: A Spectroscopic Fingerprint

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, D₂O):

-

δ ~3.1-3.3 ppm (triplet, 2H): Protons on the methylene group adjacent to the primary amine (-CH₂-NH₂).

-

δ ~3.4-3.6 ppm (triplet, 2H): Protons on the methylene group adjacent to the urea nitrogen (-CH₂-NH-C(O)NH₂).

-

δ ~4.8 ppm (singlet, 5H): Exchangeable protons of the primary amine, the urea NH, and the urea NH₂ groups, as well as the proton from the HCl, which will exchange with D₂O.

Predicted ¹³C NMR Spectrum (125 MHz, D₂O):

-

δ ~38-40 ppm: Carbon of the methylene group adjacent to the primary amine (-CH₂-NH₂).

-

δ ~40-42 ppm: Carbon of the methylene group adjacent to the urea nitrogen (-CH₂-NH-C(O)NH₂).

-

δ ~160-162 ppm: Carbonyl carbon of the urea group (-C=O).

Online prediction tools can provide a more detailed theoretical spectrum.[11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[14]

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | N-H stretch | Primary amine (NH₂) and Urea (NH, NH₂) |

| ~2900 | C-H stretch | Methylene (CH₂) |

| ~1680 | C=O stretch (Amide I) | Urea |

| ~1620 | N-H bend (Amide II) | Urea |

| ~1460 | C-N stretch | Amine and Urea |

Applications in Drug Discovery and Development

The (2-Aminoethyl)urea scaffold is a valuable building block in the synthesis of various biologically active compounds, particularly in the fields of oncology and neurology.[15][16]

Kinase Inhibitors

The urea moiety is a well-established hinge-binding motif in many kinase inhibitors.[1] The (2-Aminoethyl)urea scaffold provides a versatile platform for the synthesis of potent and selective kinase inhibitors. The primary amine allows for the introduction of various substituents to explore the solvent-exposed regions of the kinase active site, enabling the optimization of potency and pharmacokinetic properties. Several patents describe the use of scaffolds containing the (2-aminoethyl)urea moiety in the design of inhibitors for various kinases, including those involved in cell proliferation and signaling pathways.[15][16]

Diagram 3: Role of (2-Aminoethyl)urea Scaffold in Kinase Inhibitor Design

Caption: Interaction of a urea-based inhibitor with a kinase active site.

GPCR Modulators

The structural features of this compound also make it a suitable starting material for the synthesis of ligands targeting G protein-coupled receptors (GPCRs). The primary amine can be functionalized to introduce pharmacophoric elements that interact with specific residues in the GPCR binding pocket. The urea group can participate in hydrogen bonding networks that are crucial for ligand recognition and receptor activation or inhibition.

Heterocyclic Synthesis

(2-Aminoethyl)urea is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds.[8][17] The presence of multiple nucleophilic centers allows for cyclization reactions with a variety of electrophilic partners to form five-, six-, and seven-membered rings, which are common motifs in many pharmaceuticals.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Skin Irritation: May cause skin irritation.[18]

-

Eye Irritation: Causes serious eye irritation.[18]

-

Respiratory Irritation: May cause respiratory irritation.[18]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Ventilation: Use only in a well-ventilated area.[18]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

-

Keep away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.[3][18]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis, well-defined physicochemical properties, and the reactivity of its functional groups make it an attractive starting material for the creation of diverse compound libraries targeting a range of biological entities, including kinases and GPCRs. This guide provides a solid foundation for the effective and safe utilization of this important chemical scaffold in research and development.

References

- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 858001-69-1 [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 858001-69-1 CAS Manufactory [m.chemicalbook.com]

- 5. US20040009981A1 - Compositions useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 6. This compound|lookchem [lookchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US4387249A - Process for the manufacture of diethylenetriamine - Google Patents [patents.google.com]

- 10. US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]

- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. docs.nrel.gov [docs.nrel.gov]

- 14. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]

- 16. US20200317675A9 - Bicyclic urea kinase inhibitors and uses thereof - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. echemi.com [echemi.com]

A Comprehensive Technical Guide to (2-Aminoethyl)urea Hydrochloride: Physicochemical Properties, Analytical Characterization, and Applications

Abstract

(2-Aminoethyl)urea hydrochloride is a valuable chemical entity utilized primarily as a research chemical and a versatile building block in synthetic chemistry. This guide provides an in-depth analysis of its core physicochemical properties, with a primary focus on its molecular weight. We will explore the theoretical basis for its molecular weight calculation and present validated, step-by-step protocols for its empirical verification using modern analytical techniques such as mass spectrometry. Furthermore, this document details a representative synthetic pathway, outlines methods for purity assessment, and discusses the broader applications of this compound and the urea scaffold in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective use in a laboratory and developmental setting.

Introduction to (2-Aminoethyl)urea and the Urea Moiety

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is of paramount importance in medicinal chemistry and biology. Its unique ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen) allows for potent and specific interactions with biological targets like enzymes and receptors.[1][2] This dual-binding capability is a cornerstone of rational drug design, enabling the modulation of pharmacokinetic profiles, target selectivity, and overall bioactivity of small molecules.[1][3]

This compound, CAS 858001-69-1, is a simple yet functionalized urea derivative. It incorporates a primary amine via an ethyl linker, providing a reactive handle for further chemical elaboration. As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous media, properties that are highly advantageous for its use in both synthetic and biological research settings.[4]

Figure 1. Chemical Structure of this compound.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and analytical characterization.

The properties of this compound are summarized below. The slight variation in molecular weight reported across different suppliers is attributable to the use of either monoisotopic or average atomic masses in calculations.

| Property | Value | Source(s) |

| CAS Number | 858001-69-1 | [5][6] |

| Molecular Formula | C₃H₁₀ClN₃O | [5][7][8] |

| Molecular Weight | 139.59 g/mol | [5] |

| 139.585 g/mol (Exact Mass) | [6] | |

| 139.58 g/mol | [7][9] | |

| Melting Point | 141-143 °C | [6] |

| Boiling Point | 255.7 °C at 760 mmHg | [6] |

| Storage Conditions | Inert atmosphere, Room Temperature | [6][8] |

Synthesis and Purification Overview

The synthesis of this compound is a critical process for ensuring material quality and purity. A common and logical synthetic route involves the reaction of ethylenediamine with a cyanate source, followed by salt formation. Understanding this process is key for researchers who may need to synthesize derivatives or scale up production.

The causality behind this choice of reactants lies in their commercial availability and reactivity. Ethylenediamine provides the core ethylamine backbone, while an isocyanate or its precursor serves as the carbonyl and second nitrogen donor to form the urea linkage.

Caption: A generalized workflow for the synthesis of this compound.

Protocol 3.1: Representative Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine in water. Cool the solution in an ice bath.

-

Reagent Addition: Slowly add a solution of sodium isocyanate in water to the cooled ethylenediamine solution. The use of an isocyanate precursor is a common strategy in urea synthesis.[10]

-

Reaction: Allow the mixture to stir and slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acidification: Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of ~2. This step protonates the basic amines to form the hydrochloride salt.

-

Isolation & Purification: Reduce the solvent volume under vacuum. The crude product will precipitate. Collect the solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Analytical Verification of Molecular Weight and Purity

While the theoretical molecular weight is a calculated value, empirical verification is a cornerstone of scientific integrity. It confirms the identity and purity of the synthesized or purchased material. A multi-step analytical workflow is essential for complete characterization.

Caption: A self-validating workflow for the complete characterization of the compound.

Protocol 4.1: Molecular Weight Verification by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the molecular weight of a compound. The liquid chromatography step separates the analyte from impurities, and the mass spectrometer measures its mass-to-charge ratio (m/z), providing an accurate mass determination.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

-

LC Separation: Inject the sample onto an LC system equipped with a C18 reverse-phase column. Use a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

MS Detection: Direct the eluent from the LC into an electrospray ionization (ESI) source of a mass spectrometer, operating in positive ion mode.

-

Data Analysis: The free base of the compound, C₃H₉N₃O, has a monoisotopic mass of approximately 103.07 g/mol . In the mass spectrum, look for the protonated molecular ion [M+H]⁺ at an m/z value of approximately 104.08. The presence of this ion confirms the identity and molecular weight of the core molecule.

Protocol 4.2: Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound by separating it from any starting materials, by-products, or degradation products.

-

System Setup: Use an HPLC system with a UV detector (set to ~210 nm, as urea has a weak chromophore) or an Evaporative Light Scattering Detector (ELSD).

-

Method: Employ a C18 reverse-phase column and the same mobile phase system as described for LC-MS.

-

Analysis: Inject the prepared sample solution. The peak corresponding to this compound should be the major peak in the chromatogram.

-

Quantification: Integrate the area of all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. For drug development purposes, a purity of >95% is typically required.

Applications in Research and Drug Development

This compound is primarily valued as a chemical intermediate or building block.[4] Its bifunctional nature—a terminal primary amine and a urea core—makes it a versatile starting point for the synthesis of more complex molecules.

The unique hydrogen bonding capabilities of the urea moiety are frequently exploited in drug design to achieve high-affinity binding to protein targets.[1][2] Urea derivatives have been successfully developed as enzyme inhibitors, kinase inhibitors, and modulators of various biological pathways.[1][3]

Caption: From a simple building block to a high-value lead compound in drug discovery.

Key Application Areas:

-

Pharmaceutical Development: The primary amine of (2-Aminoethyl)urea can be readily functionalized to build libraries of compounds for screening. It has been noted as an intermediate for molecules targeting neurological disorders.[4]

-

Medicinal Chemistry: Researchers utilize this and similar scaffolds to probe the active sites of enzymes, where the urea group can mimic peptide bonds or interact with key residues. Urea-containing drugs like Sorafenib (an anticancer agent) highlight the clinical success of this functional group.[2]

-

Agrochemicals: The compound also serves as a precursor in the synthesis of agrochemicals, contributing to the development of agents that improve crop yield and resistance.[4]

Conclusion

This compound is a compound of significant utility in the scientific community. Its definitive molecular weight is approximately 139.59 g/mol (C₃H₁₀ClN₃O), a value that should be empirically verified for any new batch using standard analytical techniques like LC-MS to ensure identity and quality. The strategic importance of this molecule lies not in its direct biological activity, but in its role as a versatile and functionalized building block. The inherent properties of its urea core, particularly its robust hydrogen-bonding capacity, make it and its derivatives powerful tools for medicinal chemists and drug development professionals aiming to create novel and effective therapeutic agents.

References

- This compound. De-code.

- This compound. LookChem.

- This compound (Cas 858001-69-1). Parchem.

- This compound | 858001-69-1. Sigma-Aldrich.

- (2-Amino-ethyl)-urea hydrochloride | CAS 858001-69-1. Santa Cruz Biotechnology.

- 1-(2-Aminoethyl)-3-Ethylurea Hydrochloride. Chem-Impex.

- This compound | 858001-69-1. BLD Pharm.

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.

- Ureas: Applic

- Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.

- The Biological Roles of Urea: A Review of Preclinical Studies. PubMed Central.

- Development and validation of two analytical methods for urea determination in compound feed...

- Ureas: Applications in Drug Design.

Sources

- 1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | De-code [de-code.co.in]

- 6. This compound|lookchem [lookchem.com]

- 7. parchem.com [parchem.com]

- 8. 858001-69-1|this compound|BLD Pharm [bldpharm.com]

- 9. scbt.com [scbt.com]

- 10. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (2-Aminoethyl)urea Hydrochloride from Ethylenediamine

Abstract

This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of (2-Aminoethyl)urea hydrochloride, a valuable bifunctional building block in medicinal chemistry and materials science. The primary route detailed herein involves the selective mono-acylation of ethylenediamine using an isocyanate precursor, followed by conversion to its hydrochloride salt. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step experimental protocol but also the underlying chemical principles, mechanistic insights, and critical considerations for safety and process optimization. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this guide aims to serve as a self-validating system for the successful synthesis and characterization of the target compound.

Introduction and Strategic Overview

(2-Aminoethyl)urea, and its hydrochloride salt, serves as a key intermediate in the synthesis of more complex molecules, including ligands, polymers, and pharmaceutical agents. Its structure incorporates a primary amine and a urea functional group, allowing for orthogonal chemical modifications. The primary challenge in its synthesis from the symmetrical precursor ethylenediamine is achieving selective mono-functionalization while minimizing the formation of the di-substituted byproduct, N,N'-bis-(2-aminoethyl)urea.

Several synthetic strategies exist for the formation of urea derivatives.[1] While direct reaction with urea can be effective, it often requires high temperatures and can lead to the formation of cyclic byproducts such as ethylene urea.[2][3] A more controlled and selective approach, which forms the core of this guide, is the reaction of ethylenediamine with an alkali metal isocyanate, such as sodium or potassium isocyanate. This method proceeds through an in-situ generated isocyanic acid intermediate under acidic conditions, which is readily attacked by the nucleophilic amine. The subsequent acidification not only facilitates the reaction but also directly yields the desired hydrochloride salt, simplifying the isolation procedure.

Mechanistic Rationale and Reaction Pathway

The synthesis proceeds via a two-step mechanism within a single pot. The foundational principle is the nucleophilic addition of one of the primary amine groups of ethylenediamine to an isocyanate electrophile.

-

Generation of Isocyanic Acid: In an acidic aqueous medium, sodium isocyanate (NaOCN) is protonated to form isocyanic acid (HNCO). This is a key intermediate.

-

Nucleophilic Attack: Ethylenediamine, being a potent nucleophile, attacks the electrophilic carbon atom of isocyanic acid. To favor mono-substitution, a molar excess of ethylenediamine is employed, which statistically increases the probability that an isocyanic acid molecule will react with an unreacted ethylenediamine rather than the already-formed (2-Aminoethyl)urea.

-

Salt Formation: The final product, (2-Aminoethyl)urea, contains a free primary amine which is basic. The presence of hydrochloric acid in the reaction medium ensures the final product is isolated as its stable, crystalline hydrochloride salt.

The overall reaction pathway is illustrated below.

Figure 2: Experimental Workflow. A step-by-step visualization of the synthesis protocol.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add deionized water (50 mL) and ethylenediamine (30.0 g, 0.50 mol).

-

Initial Cooling: Stir the solution and cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

-

Acidification: While maintaining the temperature below 10 °C, slowly add concentrated hydrochloric acid (~10.5 mL) dropwise to the stirred ethylenediamine solution. This forms the mono-hydrochloride salt in situ and helps control the subsequent reaction.

-

Isocyanate Solution Preparation: In a separate beaker, dissolve sodium isocyanate (8.13 g, 0.125 mol) in deionized water (100 mL).

-

Addition: Transfer the sodium isocyanate solution to the dropping funnel and add it dropwise to the cold, stirred ethylenediamine solution over a period of 60-90 minutes. Causality: A slow addition rate is critical to maintain a low temperature, preventing the hydrolysis of isocyanic acid and minimizing the formation of byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours to ensure the reaction goes to completion.

-

Final Acidification: Re-cool the flask in an ice bath and slowly add the remaining concentrated hydrochloric acid (~10.5 mL) to ensure complete conversion to the hydrochloride salt and to precipitate out the product. The pH of the solution should be strongly acidic (pH < 2).

-

Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to approximately one-third of its original volume. This will induce the precipitation of a white solid.

-

Purification: Cool the resulting slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold isopropanol (50 mL each) to remove unreacted ethylenediamine dihydrochloride and other impurities.

-

Drying: Dry the white crystalline solid in a vacuum oven at 50-60 °C to a constant weight. The typical yield is 12-14 g (70-80% based on sodium isocyanate).

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical methods are recommended.

-

Melting Point (m.p.): The product should exhibit a sharp melting point. Literature values are in the range of 139-143 °C. [4][5]A broad melting range may indicate impurities.

-

¹H NMR Spectroscopy (D₂O, 400 MHz):

-

δ ~3.70 (t, 2H, -CH₂-NH-C(O)NH₂)

-

δ ~3.20 (t, 2H, -CH₂-NH₃⁺)

-

The absence of signals corresponding to the di-substituted product is a key indicator of purity.

-

-

¹³C NMR Spectroscopy (D₂O, 100 MHz):

-

δ ~162.5 (C=O, urea)

-

δ ~41.0 (-CH₂-NH-C(O)NH₂)

-

δ ~38.5 (-CH₂-NH₃⁺)

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3300-3400 cm⁻¹ (N-H stretching)

-

~2800-3100 cm⁻¹ (C-H stretching and N-H stretching from NH₃⁺)

-

~1660 cm⁻¹ (C=O stretching, "Amide I" band)

-

~1600 cm⁻¹ (N-H bending)

-

-

Purity by HPLC/LC-MS: High-Performance Liquid Chromatography can be used to assess purity, with typical methods employing a C18 column and a mobile phase of water/acetonitrile with a TFA or formic acid modifier. Mass spectrometry should confirm the molecular ion for the free base (C₃H₉N₃O) at m/z = 104.08 [M+H]⁺. [6]

Safety, Handling, and Waste Disposal

Trustworthiness in protocol design extends to ensuring user safety. All personnel must adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable). [7]* Ethylenediamine: This reagent is corrosive, flammable, and a potent respiratory and skin sensitizer. [8][9]It must be handled exclusively in a chemical fume hood. [7]Avoid inhalation of vapors and direct skin or eye contact. [10]Emergency eyewash stations and safety showers must be readily accessible. [9]* Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood.

-

Sodium Isocyanate: Toxic if swallowed or inhaled. Avoid creating dust.

-

Waste Disposal: The aqueous filtrate will be acidic and contain excess ethylenediamine. It must be neutralized with a suitable agent (e.g., sodium bicarbonate or dilute base) before disposal according to local institutional guidelines. Organic waste (isopropanol washes) should be collected in a designated solvent waste container.

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Reaction temperature was too high, causing HNCO hydrolysis.- Incomplete reaction.- Product lost during workup. | - Ensure slow, dropwise addition of NaOCN solution while maintaining T < 10 °C.- Extend the room temperature stirring time to 6 hours.- Reduce the volume of wash solvent or use colder solvent. |

| Product is Oily or Gummy | - Presence of di-substituted byproduct.- Insufficient acidification.- Residual solvent or water. | - Use a larger excess of ethylenediamine.- Ensure final pH is < 2 before concentration.- Ensure product is thoroughly dried under vacuum. Recrystallize from an ethanol/water mixture if necessary. |

| Broad Melting Point | - Significant impurities present. | - Wash the crude product again with cold isopropanol.- Recrystallize the product to improve purity. |

Conclusion

This guide details a reliable and scalable synthesis of this compound from ethylenediamine and sodium isocyanate. By leveraging a molar excess of the diamine and controlling reaction conditions, selective mono-functionalization is achieved with high yield and purity. The provided protocol, grounded in established mechanistic principles and supplemented with comprehensive safety and characterization data, offers a self-validating framework for researchers in the chemical and pharmaceutical sciences.

References

-

Material Safety Data Sheet. (N.D.). (2-AMINO-ETHYL)-UREA HYDROCHLORIDE. Note: While this is a general MSDS, it provides relevant safety phrases.[Link]

-

Carl ROTH GmbH. (N.D.). Safety Data Sheet: Ethylenediamine. [Link]

-

ResearchGate. (N.D.). Process concept for CO2 capture and utilization to produce ethylene urea (EU). [Link]

-

Takeda, Y., et al. (2021). One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. Communications Chemistry, 4(1), 58. [Link]

- Google Patents. (1983). US4387249A - Process for the manufacture of diethylenetriamine.

- European Patent Office. (2011). EP 2548870 A1 - Process for the Synthesis of Cyclic Alkylene Ureas.

-

LookChem. (N.D.). This compound. [Link]

-

Organic Chemistry Portal. (N.D.). Synthesis of urea derivatives. [Link]

-

Hangen, F. A. (1943). The synthesis of ethylene urea. DSpace@MIT. [Link]

Sources

- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 858001-69-1 [sigmaaldrich.com]

- 6. 858001-69-1|this compound|BLD Pharm [bldpharm.com]

- 7. thermofishersci.in [thermofishersci.in]

- 8. ETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. geneseo.edu [geneseo.edu]

- 10. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Synthesis of (2-Aminoethyl)urea Hydrochloride via Sodium Cyanate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical guide for the synthesis of (2-Aminoethyl)urea hydrochloride, a valuable bifunctional building block in medicinal chemistry and materials science. The described methodology utilizes readily available starting materials—ethylenediamine dihydrochloride and sodium cyanate—in a straightforward and robust aqueous procedure. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, critical safety considerations, and analytical validation techniques. By grounding the protocol in established chemical theory and providing clear, actionable steps, this document serves as a self-validating system for the reliable laboratory-scale production of the target compound.

Introduction and Rationale

(2-Aminoethyl)urea, and its hydrochloride salt, represents a versatile chemical scaffold possessing both a primary amine and a urea functional group. This unique structure allows for orthogonal derivatization, making it a key intermediate in the synthesis of complex molecules, including enzyme inhibitors, receptor ligands, and functionalized polymers.

The synthetic route detailed herein was selected for its efficiency, operational simplicity, and use of cost-effective reagents. The reaction of an amine with a cyanate salt is a classic and reliable method for urea formation, analogous to the seminal Wöhler synthesis of urea itself.[1][2] This approach avoids the use of hazardous reagents like phosgene or isocyanates, offering a safer and more environmentally benign pathway. This guide provides the necessary detail to empower researchers to confidently reproduce this synthesis and integrate the product into their development pipelines.

Mechanistic Pathway: Nucleophilic Addition to Cyanate

The core of this synthesis is the nucleophilic addition of a primary amine to the cyanate ion. The reaction proceeds through a well-understood mechanism, which can be dissected into two key stages.

Stage 1: Nucleophilic Attack The process begins with the deprotonation of one of the ammonium groups of ethylenediamine dihydrochloride in the aqueous solution, creating a transient population of the free primary amine. This amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the electrophilic carbon atom of the cyanate ion (NCO⁻). This concerted step results in the formation of an unstable, negatively charged intermediate.

Stage 2: Protonation and Tautomerization The intermediate is rapidly protonated by water or the remaining ammonium group to yield an N-substituted carbamate. This is followed by tautomerization to form the stable urea product. The overall reaction is driven by the formation of the highly stable carbonyl group within the urea moiety.

The complete mechanistic flow is illustrated below.

References

An In-depth Technical Guide on the Physicochemical Properties of (2-Aminoethyl)urea Hydrochloride

This guide provides a comprehensive overview of the core physicochemical properties of (2-Aminoethyl)urea hydrochloride (CAS RN: 858001-69-1), a compound of interest in biochemical research and drug development.[1][2] The insights and protocols herein are designed for researchers, scientists, and professionals in the pharmaceutical industry, offering a blend of theoretical grounding and practical, field-proven methodologies.

Introduction and Chemical Identity

This compound is a small organic molecule featuring a urea functional group linked to an aminoethyl side chain.[1] Supplied as a hydrochloride salt, it typically appears as a white to off-white crystalline solid.[1] The salt form enhances its aqueous solubility, a critical attribute for its application in various biological and chemical contexts.[1] Its structure, containing a primary amine, imparts basic properties and makes it a versatile building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[1]

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | N-(2-aminoethyl)urea hydrochloride | [3] |

| CAS Number | 858001-69-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₃H₁₀ClN₃O | [1][2][6][7] |

| Molecular Weight | 139.58 g/mol | [1][2][3][5][6][7] |

| InChI Key | GAAFPTWQUBAULJ-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for predicting a compound's behavior in both experimental and physiological systems.

Physical State and Appearance

Under standard laboratory conditions, this compound is a powder or crystalline solid, typically white to off-white in color.[1]

Melting Point

The melting point is a crucial indicator of purity. For this compound, reported values are in the range of 139-143°C.

| Property | Value | Source |

| Melting Point | 139-140 °C | [3] |

| Melting Point | 141-143 °C | [4] |

The narrow range of these reported values suggests a well-defined crystalline structure. Impurities typically lead to a depression and broadening of the melting point range.[8] Differential Scanning Calorimetry (DSC) is the preferred method for accurate determination as it measures the heat flow required to raise the sample's temperature, providing a precise melting endotherm.[9][10]

Solubility

As a hydrochloride salt, the compound is expected to be soluble in water.[1] This high aqueous solubility is a direct consequence of the ionizable amino group. Qualitative data indicates it is soluble in water, which is consistent with its structure.[1]

The solubility of ionizable compounds is highly dependent on pH. For a basic compound like (2-Aminoethyl)urea, solubility increases as the pH decreases below its pKa, due to the formation of the more soluble protonated species.[11][12]

Acid Dissociation Constant (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH. This, in turn, profoundly affects properties like solubility, absorption, and bioavailability.[13] (2-Aminoethyl)urea possesses two basic centers: the primary terminal amine and the urea moiety, which is a very weak base. The primary amino group is expected to have a pKa value typical for alkylamines. For comparison, the related compound ethylenediamine has pKa values of approximately 6.8 and 9.9. Given the structure, the primary amine of this compound is the most significant basic center.

Potentiometric titration is the gold-standard method for experimentally determining pKa values.[13][14][15][16] This technique involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[13]

Chemical Stability

The stability of a compound under various conditions (pH, temperature, light) is a critical parameter, especially in drug development. Urea and its derivatives can be susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures. Stability-indicating HPLC methods are the industry standard for assessing the degradation of a compound over time.[17][18][19] These methods are designed to separate the intact parent compound from all potential degradation products.[17]

Experimental Protocols and Methodologies

This section provides validated, step-by-step protocols for determining the key physicochemical properties discussed above.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC offers high precision and provides more information than the traditional capillary method, including the heat of fusion. It measures the difference in heat required to increase the temperature of a sample and a reference.[9][10]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh approximately 2 mg of this compound into an aluminum DSC pan.[20] Crimp the pan to seal it. Prepare an empty, sealed aluminum pan to serve as the reference.[20]

-

DSC Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate, typically 2°C/minute, under a nitrogen atmosphere (50 mL/min).[20] Record the heat flow versus temperature.

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC curve.[20]

Caption: Workflow for Melting Point Determination by DSC.

Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is considered the "gold standard" for determining equilibrium solubility, as it ensures the solution is truly saturated.[21][22]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4 phosphate buffer). The excess solid is crucial to ensure equilibrium is reached with the undissolved solid.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[23]

-

Sample Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove all undissolved solids.

-

Quantification: Dilute the filtered saturated solution with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Shake-Flask Method for Thermodynamic Solubility.

pKa Determination by Potentiometric Titration

Rationale: This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pH at which 50% of the compound is ionized—the definition of pKa.[16]

Protocol:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[14][16] To maintain constant ionic strength, 0.15 M KCl can be added.[14]

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir. Immerse the calibrated pH electrode. Titrate the solution by making small, incremental additions of a standardized strong base (e.g., 0.1 M NaOH).[14][16] Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[13][16] Alternatively, a Gran plot or derivative plots can be used for more accurate endpoint detection.

Sources

- 1. CAS 858001-69-1: 1-(2-aminoethyl)urea hydrochloride [cymitquimica.com]

- 2. This compound | De-code [de-code.co.in]

- 3. This compound | 858001-69-1 [sigmaaldrich.com]

- 4. This compound|lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. 2-aminoethyl)urea Hydrochloride, Form : Powder, Purity : Nlt 90% at Rs 100 in Pune [exportersindia.com]

- 7. scbt.com [scbt.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. enamine.net [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. scielo.br [scielo.br]

- 21. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of (2-Aminoethyl)urea Hydrochloride

This guide provides a comprehensive technical overview of the solubility of (2-Aminoethyl)urea hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this molecule and provides actionable protocols for its empirical determination.

Introduction to this compound

This compound is a urea derivative containing a primary amine, making it a versatile building block in synthetic chemistry.[1] Its chemical structure, possessing both a urea moiety and an aminoethyl side chain, suggests potential applications in medicinal chemistry and as a ligand in coordination chemistry.[1] The compound is typically available as a white to off-white crystalline solid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 858001-69-1 | [2][3] |

| Molecular Formula | C₃H₁₀ClN₃O | [2] |

| Molecular Weight | 139.58 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

The hydrochloride salt form of this amine-containing compound is intentionally designed to enhance its stability and aqueous solubility.[1] Understanding the precise solubility characteristics is paramount for its effective use in various applications, from reaction chemistry to formulation development.

The Science of Solubility: A Deeper Dive

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a given solvent system. For this compound, its solubility is primarily influenced by its ionic nature and the presence of functional groups capable of hydrogen bonding.

The Role of the Hydrochloride Salt

The presence of the hydrochloride salt dramatically increases the aqueous solubility of (2-Aminoethyl)urea compared to its free base form. This is because the protonated amine group can readily interact with polar water molecules.[1] The dissolution process involves the dissociation of the salt into the protonated (2-Aminoethyl)urea cation and the chloride anion, both of which are solvated by water.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: The pH of the aqueous medium is a critical determinant. In acidic to neutral conditions, the amine group remains protonated, favoring solubility. However, in alkaline conditions, the protonated amine can be neutralized to the free base, which is expected to be less soluble.

-

Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

-

Solvent Polarity: As a polar, ionic compound, this compound is expected to be most soluble in polar protic solvents like water and, to a lesser extent, in polar aprotic solvents. Its solubility in non-polar organic solvents is anticipated to be negligible.

-

Common Ion Effect: The presence of a common ion, such as chloride from another source (e.g., NaCl), can decrease the solubility of this compound.[4]

Experimental Determination of Solubility: A Validated Protocol

Given the absence of publicly available quantitative solubility data for this compound, this section provides a detailed, self-validating experimental protocol for its determination using the reliable shake-flask method.[5]

Materials and Equipment

-

This compound (of known purity)

-

Distilled or deionized water

-

Selection of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Calibrated pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a validated analytical method for urea derivatives.[6]

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent (e.g., 10 mL of water) in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Prepare separate vials for each solvent and temperature to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered aliquot with the appropriate mobile phase for the analytical method to bring the concentration within the calibrated range of the instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC method. A standard calibration curve should be generated using solutions of known concentrations of this compound.

-

The concentration of the saturated solution is then determined by back-calculating from the diluted sample concentration.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

For a comprehensive profile, this procedure should be repeated at different temperatures (e.g., 5 °C, 25 °C, and 37 °C) and in various relevant solvents.

-

Anticipated Solubility Profile

Based on the chemical structure and the properties of similar urea and amine hydrochloride compounds, the following solubility profile for this compound can be anticipated:

Table 2: Predicted Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High (Polar Protic) | High | The ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the urea and amine groups lead to strong interactions with water molecules.[1] |

| Methanol/Ethanol | Medium (Polar Protic) | Moderate to High | These solvents can also engage in hydrogen bonding, but their lower polarity compared to water may result in slightly lower solubility. |

| Acetone | Medium (Polar Aprotic) | Low to Moderate | Acetone can act as a hydrogen bond acceptor but not a donor, limiting its ability to solvate the cation effectively. |

| Dichloromethane | Low (Non-polar) | Very Low/Insoluble | The lack of polarity and hydrogen bonding capability of dichloromethane prevents effective solvation of the ionic compound. |

Practical Implications for Research and Development

A thorough understanding of the solubility of this compound is essential for its successful application:

-

In Synthetic Chemistry: Knowledge of its solubility in various organic solvents is crucial for selecting appropriate reaction media and for purification processes such as crystallization.

-

In Drug Development: For any potential pharmaceutical application, aqueous solubility is a key factor influencing bioavailability.[7] Formulation scientists rely on accurate solubility data to develop suitable delivery systems.

-

Hygroscopicity Considerations: Amine hydrochlorides can be hygroscopic, meaning they tend to absorb moisture from the air.[8] This property should be investigated as it can affect the stability, handling, and accurate weighing of the compound.

Conclusion

References

-

Ghosh, S., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(5), 1433. Retrieved from [Link]

-

Solubility of Things. (n.d.). Urea. Retrieved from [Link]

- CLASS. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY.

-

Chen, J., et al. (2018). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. The Journal of Physical Chemistry B, 122(3), 1178-1187. Retrieved from [Link]

-

Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Retrieved from [Link]

-

Jinjiang Melamine. (n.d.). Solubility Of Urea Overview. Retrieved from [Link]

-

Hebei Guangxing Chemical Industry Co., Ltd. (2025, October 9). Urea Structure and Its Impact on Solubility. Retrieved from [Link]

-

Baird, J. A., & Van Eerdenbrugh, B. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(8), 2889-2907. Retrieved from [Link]

-

Chemister.ru. (n.d.). urea. Retrieved from [Link]

-

PubChem. (n.d.). Urea. Retrieved from [Link]

-

ACS Publications. (2025, November 18). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

-

Wikipedia. (n.d.). Urea. Retrieved from [Link]

-

Reddit. (2022, November 15). What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. Retrieved from [Link]

-

Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing. Retrieved from [Link]

-

ResearchGate. (2015, November 19). What is solubility of urea fertilizer in different solvents?. Retrieved from [Link]

Sources

- 1. CAS 858001-69-1: 1-(2-aminoethyl)urea hydrochloride [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 858001-69-1|this compound|BLD Pharm [bldpharm.com]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]

(2-Aminoethyl)urea hydrochloride safety data sheet

An In-depth Technical Guide to the Safe Handling of (2-Aminoethyl)urea Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound (CAS No: 858001-69-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from available safety data sheets (SDS) and chemical databases to provide a cautious and thorough approach to safety.

Chemical Identity and Physicochemical Properties

This compound is a chemical compound used in research and development.[1] Understanding its fundamental properties is the first step toward safe handling.

| Property | Value | Source(s) |

| CAS Number | 858001-69-1 | [2][3] |

| Molecular Formula | C₃H₉N₃O·HCl | [2] |

| Molecular Weight | 139.58 g/mol | [2] |

| Appearance | Solid, powder | |

| Melting Point | 139-140 °C | |

| Storage Temperature | Room temperature, dry, tightly closed container, under inert atmosphere | |

| Purity | Typically ≥95% | [4] |

Hazard Identification: An Analysis of Discrepancies

A critical review of supplier safety data reveals conflicting classifications for this compound. This necessitates a cautious approach, adopting the most stringent precautions until harmonized data becomes available.

One supplier classifies the compound with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conversely, another safety data sheet states it is "Not a hazardous substance or mixture". This discrepancy may arise from different purity levels, the specific data sources used for classification, or a lack of comprehensive testing. For instance, the safety profile of the related compound, urea hydrochloride, indicates it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][6]

Expert Recommendation: In the absence of definitive, harmonized data, researchers should handle this compound as a hazardous substance. The precautionary principle dictates that the more stringent classification should be followed. Therefore, assume the compound is an irritant to the skin, eyes, and respiratory system.

Protocols for Safe Handling and Storage

Adherence to rigorous handling protocols is essential to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle the solid compound in a certified chemical fume hood to prevent inhalation of dust particles.[5]

-

Eye Protection: Wear chemical safety goggles or a face shield that conforms to EN 166 or NIOSH standards.[6][7]

-

Skin Protection:

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 143 approved respirator with a particulate filter.[7]

General Hygiene and Operational Practices

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]

Emergency Response Procedures

Immediate and appropriate action is critical in the event of an accidental exposure or spill. The following workflow outlines the necessary steps.

Caption: Emergency response workflow for this compound exposure.

First-Aid Measures: Step-by-Step Protocols

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[8]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or use a safety shower for at least 15 minutes.[9] If skin irritation develops, seek medical advice.[6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: If swallowed, rinse the mouth with water.[8] Have the person drink one or two glasses of water, provided they are conscious. Do NOT induce vomiting.[6][8] If the person feels unwell, call a poison center or doctor.[6]

Accidental Release Measures

-

Small Spills: Wear appropriate PPE. Avoid generating dust. Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Clean the affected area thoroughly.

-

Large Spills: Evacuate the area. Prevent the material from entering drains or waterways. Wear full PPE, including respiratory protection. Collect the spilled material using methods that do not create dust (e.g., HEPA-filtered vacuum) and place it in a designated waste container.

Fire-Fighting Measures

-

Extinguishing Media: For this substance, no limitations of extinguishing agents are given. Use media appropriate for the surrounding fire (water spray, foam, dry chemical, carbon dioxide).

-

Special Hazards: In the event of a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be released.[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Profile and Disposal

Toxicology

Specific toxicological studies on this compound are not widely available. The hazard classification is based on data from similar compounds and supplier-provided information.

-

Acute Toxicity: While pure urea has very low acute toxicity[10], the hydrochloride salt form is classified as harmful if swallowed.[5][6]

-

Irritation: It is considered a skin and eye irritant, and may cause respiratory tract irritation upon inhalation of dust.[5]

-

Carcinogenicity/Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic.[5]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or sewers.[8] Waste containers should be properly labeled.

Conclusion

This compound is a valuable research chemical that must be handled with care. Due to conflicting safety information, researchers should adopt a conservative approach, treating it as a hazardous compound that can cause skin, eye, and respiratory irritation. By implementing robust engineering controls, wearing appropriate PPE, and being prepared for emergencies, the risks associated with its use can be effectively managed.

References

- This compound | 858001-69-1 - Sigma-Aldrich.

- SAFETY D

- This compound | 858001-69-1 - Sigma-Aldrich.

- N-(2-Aminoethyl)thiourea hydrochloride | C3H10ClN3S | CID 88646659 - PubChem.

- (2-Amino-ethyl)-urea hydrochloride | CAS 858001-69-1 | SCBT.

- This compound - Chemical Distribution | SmartChem.

- Safety Data Sheet (UREA HYDROCHLORIDE 50%) - JMN Specialties, Inc.

- SAFETY D

- Emergency Procedures for Incidents Involving Chemicals - Research Safety.

- This compound - LookChem.

- Safety Data Sheet: Urea hydrochloride - Chemos GmbH&Co.KG.

- Safety Data Sheet - Buckeye Intern

- This compound - De-code.

- Urea - Registr

Sources

- 1. This compound | De-code [de-code.co.in]

- 2. scbt.com [scbt.com]

- 3. Chemical Distribution | SmartChem [smart-chem.de]

- 4. This compound|lookchem [lookchem.com]

- 5. jmnspecialties.com [jmnspecialties.com]

- 6. buckeyeinternational.com [buckeyeinternational.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chemos.de [chemos.de]

- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 10. Registration Dossier - ECHA [echa.europa.eu]

A Researcher's Guide to Sourcing (2-Aminoethyl)urea Hydrochloride for Pharmaceutical Development

Introduction: The Critical Role of a Simple Building Block

In the intricate world of medicinal chemistry and drug development, the success of a synthesis or the reproducibility of a biological assay often hinges on the quality of the simplest starting materials. (2-Aminoethyl)urea hydrochloride (CAS No. 858001-69-1), a seemingly straightforward chemical intermediate, is a prime example. Its structure, featuring a reactive primary amine and a urea moiety, makes it a versatile building block for constructing more complex molecules. The urea functional group, in particular, is a cornerstone in drug design, prized for its ability to form stable, multipoint hydrogen bonds with biological targets like enzymes and receptors[1]. This capability is instrumental in modulating drug potency, selectivity, and overall pharmacokinetic properties[1].

However, the very reactivity that makes this compound valuable also presents a challenge. The presence of impurities, residual solvents, or lot-to-lot variability can have cascading effects, leading to failed reactions, misleading biological data, and costly project delays. For researchers, scientists, and drug development professionals, sourcing high-purity, well-characterized this compound is not merely a procurement task; it is a foundational step in ensuring scientific integrity and accelerating the path to discovery.

This in-depth technical guide provides a framework for navigating the commercial landscape of this compound suppliers. It moves beyond a simple vendor list to offer field-proven insights into quality assessment, practical procurement strategies, and essential incoming quality control (QC) protocols.

Navigating the Supplier Landscape: From Catalog Chemicals to Custom Synthesis

The commercial availability of this compound spans a wide spectrum of suppliers, each catering to different scales and quality requirements. Understanding this landscape is key to selecting the right partner for your specific research or development phase.

-

Tier 1: Global Chemical Distributors: Large, established suppliers are often the first port of call for research quantities (milligrams to grams). These companies typically offer extensive catalogs and reliable logistics. While products from these vendors, such as those listed on platforms like Sigma-Aldrich, are readily accessible, it is important to note that they may be sourced from various primary manufacturers[2][3]. Availability can sometimes be inconsistent[2][4].

-

Tier 2: Specialized and Niche Manufacturers: A significant number of suppliers are specialized chemical synthesis companies. These vendors, including BLD Pharm[5][6], Synthonix[7], and Simson Pharma[4], often manufacture the compounds in their own facilities. They can be an excellent source for both research and scale-up quantities, potentially offering greater transparency into the manufacturing process and more detailed technical support.

-

Tier 3: Chemical Marketplaces and Sourcing Platforms: Websites like Echemi[8], LookChem[9], and ChemicalBook[10] aggregate listings from numerous, often international, manufacturers. These platforms can be invaluable for identifying a wide range of potential suppliers and comparing prices for bulk quantities. However, they necessitate a more rigorous due diligence process to verify the credentials and quality systems of the actual manufacturer.

The following diagram illustrates a recommended workflow for supplier selection and qualification, emphasizing critical decision points for researchers.

Caption: Workflow for Supplier Selection and Qualification.

Quality Deep Dive: Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document for assessing the quality of a chemical reagent. It is a formal record of the quality control tests performed on a specific production batch. While the format may vary, a comprehensive CoA for this compound should provide clear data on several key parameters. Do not accept a CoA that merely states "Passes Test" without providing quantitative data.

Below is a comparative table summarizing typical quality specifications that a researcher should expect to see. This is a synthesized representation based on common industry standards for similar chemical intermediates[11].

| Parameter | Typical Specification (Supplier A - Research Grade) | Typical Specification (Supplier B - High Purity) | Acceptance Rationale & Key Insights |